![molecular formula C7H7F3N2O2 B13388969 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxazinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves several steps. One common method includes the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. The reaction typically requires a solvent such as hexane and is carried out at a specific temperature to ensure the formation of the desired product . After the reaction, the solvent is carefully distilled off, and the crystalline residue is isolated by filtration .
Analyse Des Réactions Chimiques
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Applications De Recherche Scientifique
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is known to affect various cellular processes .
Comparaison Avec Des Composés Similaires
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one can be compared with other similar compounds such as:
2-Dimethylamino-4-trifluoromethyl-6H-1,3-oxazin-6-one: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Dimethylamino-4-trifluoromethyl-1,3-oxazin-6-one: Another similar compound with slight variations in the oxazinone ring structure
Propriétés
Formule moléculaire |
C7H7F3N2O2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-(trifluoromethyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-5(13)3-4(14-6)7(8,9)10/h3H,1-2H3 |
Clé InChI |
OBPWLYMRCKDNDD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=O)C=C(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)

![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)
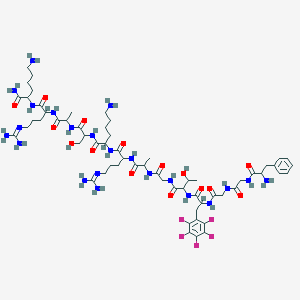
![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
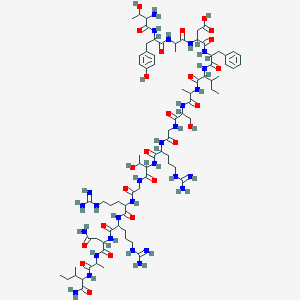
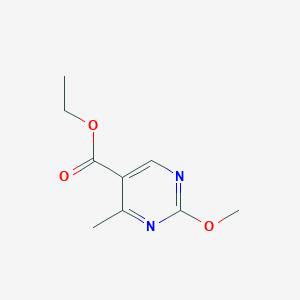
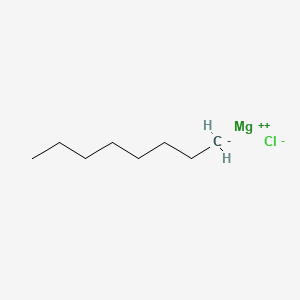
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)

![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
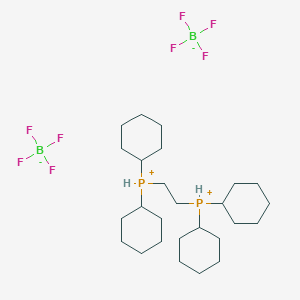
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)
